sodium;4-isothiocyanatobenzenesulfonate
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Overview
Description
tert-butyl 4-vinylphenyl carbonate . It is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is characterized by its unique structure, which includes a carbonate ester functional group attached to a vinyl-substituted phenyl ring.
Preparation Methods
tert-butyl 4-vinylphenyl carbonate: is typically synthesized through the reaction of 4-vinylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
4-vinylphenol+tert-butyl chloroformate→tert-butyl 4-vinylphenyl carbonate+HCl
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control, thereby optimizing yield and purity.
Chemical Reactions Analysis
tert-butyl 4-vinylphenyl carbonate: undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbonate ester can be hydrolyzed to yield and .
Polymerization: The vinyl group can participate in free radical polymerization reactions to form polymers with various applications.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and radical initiators (e.g., azobisisobutyronitrile).
Scientific Research Applications
tert-butyl 4-vinylphenyl carbonate: has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as thermal stability and chemical resistance.
Material Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients and drug delivery systems.
Environmental Chemistry: The compound is studied for its potential use in the degradation of environmental pollutants through catalytic processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-vinylphenyl carbonate primarily involves its reactivity as a carbonate ester and a vinyl compound. The carbonate ester group can undergo hydrolysis, releasing carbon dioxide and alcohols , while the vinyl group can participate in polymerization reactions. These reactions are facilitated by various catalysts and reaction conditions, depending on the desired outcome.
Comparison with Similar Compounds
tert-butyl 4-vinylphenyl carbonate: can be compared with other similar compounds, such as:
tert-butyl phenyl carbonate: Lacks the vinyl group, making it less reactive in polymerization reactions.
methyl 4-vinylphenyl carbonate: Has a methyl group instead of a tert-butyl group, which affects its steric properties and reactivity.
ethyl 4-vinylphenyl carbonate: Similar to the methyl derivative but with slightly different physical properties due to the ethyl group.
The uniqueness of tert-butyl 4-vinylphenyl carbonate lies in its combination of a bulky tert-butyl group and a reactive vinyl group, which imparts specific reactivity and stability characteristics.
Properties
IUPAC Name |
sodium;4-isothiocyanatobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S2.Na/c9-13(10,11)7-3-1-6(2-4-7)8-5-12;/h1-4H,(H,9,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYARUYHGTRIFSR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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